![molecular formula C18H14F3NO4S B2965654 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034397-02-7](/img/structure/B2965654.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H14F3NO4S and its molecular weight is 397.37. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry Applications
Research in heterocyclic chemistry involves the synthesis of complex molecules with potential applications in various fields. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group showcases the intricate reactions and potential for creating novel compounds with unique properties (Maruoka, Yamagata, & Yamazaki, 2001).
Electrochromic Materials
Electrochromic conducting polymers have been developed through the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, indicating the potential for creating advanced materials for display technologies or smart windows. These polymers exhibit low redox switching potentials and high stability, underscoring their utility in electrochromic devices (Sotzing, Reynolds, & Steel, 1996).
Photoinduced Reactions
Photoinduced reactions offer a pathway to synthesize polyheterocyclic compounds. A study demonstrated the direct oxidative annulation of specific diones and propanoates without the need for transition metals or oxidants, leading to highly functionalized polyheterocyclic compounds. This highlights the potential for developing efficient, metal-free synthetic methods (Zhang et al., 2017).
Organic Photovoltaics and Dye-Sensitized Solar Cells
The synthesis and testing of phenothiazine derivatives with various conjugated linkers (including furan and thiophene) for dye-sensitized solar cells reveal the significant impact of conjugated linkers on device performance. This research indicates the potential for optimizing organic photovoltaic materials for better solar energy conversion efficiency (Kim et al., 2011).
Antibacterial and Antiurease Activities
The synthesis and biological evaluation of 1,2,4-Triazole Schiff Base and Amine Derivatives demonstrate the potential for creating compounds with significant antibacterial, antiurease, and antioxidant activities. This area of research is crucial for the development of new therapeutic agents (Sokmen et al., 2014).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c19-18(20,21)26-14-5-3-12(4-6-14)16(23)22-11-17(24,13-7-9-27-10-13)15-2-1-8-25-15/h1-10,24H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZNRRQKDMSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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